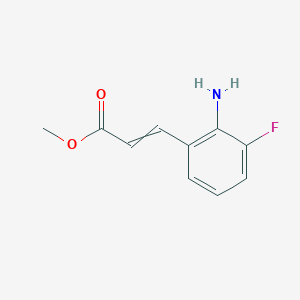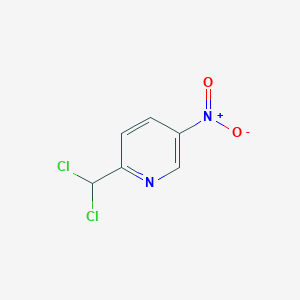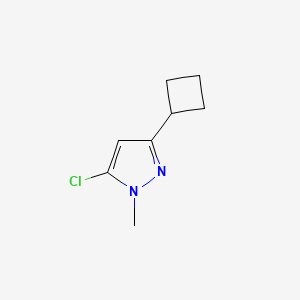
3-Amino-6-Nitro-9H-Xanthone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-6-nitro-9H-xanthen-9-one is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds Xanthones are known for their diverse biological activities and are found naturally in various plants, fungi, and lichens
Preparation Methods
The synthesis of 3-Amino-6-nitro-9H-xanthen-9-one typically involves the condensation of a salicylic acid derivative with a phenol derivative. One common method includes the Ullmann reaction, where 3-acetamidophenol reacts with 2-chloro-5-nitrobenzoic acid to form 2-(3-aminophenoxy)-5-nitrobenzoic acid. This intermediate then undergoes dehydration to yield 3-Amino-6-nitro-9H-xanthen-9-one . Industrial production methods often optimize these reactions for higher yields and purity, utilizing catalysts and controlled reaction conditions.
Chemical Reactions Analysis
3-Amino-6-nitro-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro or amino groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. .
Scientific Research Applications
3-Amino-6-nitro-9H-xanthen-9-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 3-Amino-6-nitro-9H-xanthen-9-one involves its interaction with various molecular targets. The compound can inhibit enzymes or interact with cellular receptors, leading to changes in cellular processes. For example, its derivatives have been shown to inhibit the release of histamine and leukotrienes from white blood cells, which is useful in anti-inflammatory applications .
Comparison with Similar Compounds
3-Amino-6-nitro-9H-xanthen-9-one can be compared with other xanthone derivatives such as:
7-Bromo-1,3-dihydroxy-9H-xanthen-9-one: Known for its potent anticancer activity.
Amlexanox: An azaxanthone used as an anti-allergic and anti-inflammatory agent.
9H-xanthen-9-one: The parent compound, which serves as a scaffold for various bioactive derivatives. The uniqueness of 3-Amino-6-nitro-9H-xanthen-9-one lies in its specific substitutions, which confer distinct biological and chemical properties
Properties
Molecular Formula |
C13H8N2O4 |
|---|---|
Molecular Weight |
256.21 g/mol |
IUPAC Name |
3-amino-6-nitroxanthen-9-one |
InChI |
InChI=1S/C13H8N2O4/c14-7-1-3-9-11(5-7)19-12-6-8(15(17)18)2-4-10(12)13(9)16/h1-6H,14H2 |
InChI Key |
OTOXBQWNYXLMOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)OC3=C(C2=O)C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



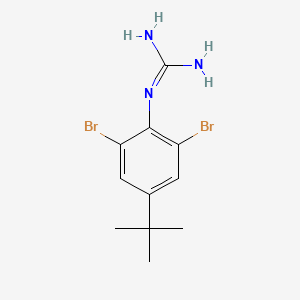
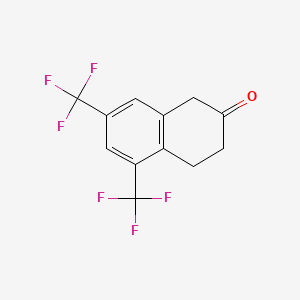
![2-Amino-1-[2-(trifluoromethyl)phenyl]-1-propanone Hydrochloride](/img/structure/B13681900.png)
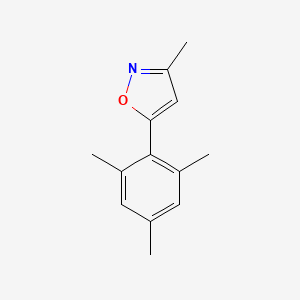
![Ethyl 2-[4-(6-Chloro-2-pyridyl)-1-piperidyl]acetate](/img/structure/B13681923.png)
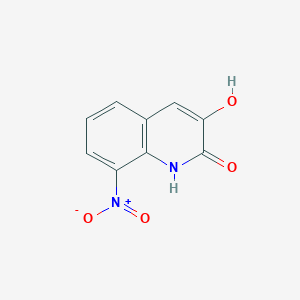
![4-Hydroxy-1-oxa-9-thiaspiro[5.5]undecane 9,9-dioxide](/img/structure/B13681932.png)
![2-(Ethoxymethyl)-1H-imidazo[4,5-c]quinoline](/img/structure/B13681933.png)
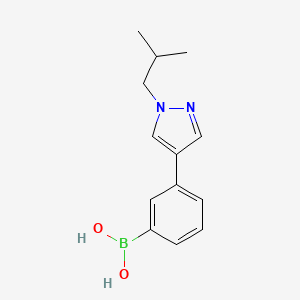
![6'-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1'-tetralin]-7-carboxylic acid](/img/structure/B13681942.png)
